molecular formula C14H17N3O4 B018532 ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate CAS No. 3543-72-4

ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

Cat. No.: B018532
CAS No.: 3543-72-4
M. Wt: 291.3 g/mol
InChI Key: VJVBGSJZBDBEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate (CAS: 3543-72-4) is a pharmaceutical intermediate critical to the synthesis of Bendamustine, a chemotherapeutic agent used in hematologic malignancies . Its molecular formula is C₁₄H₁₇N₃O₄ (molecular weight: 291.3 g/mol), featuring a benzo[d]imidazole core substituted with a methyl group at the 1-position, a nitro group at the 5-position, and an ethyl ester-linked butanoate side chain at the 2-position . The nitro group enhances electrophilicity, facilitating downstream reduction to an amine during Bendamustine synthesis .

Properties

IUPAC Name

ethyl 4-(1-methyl-5-nitrobenzimidazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-3-21-14(18)6-4-5-13-15-11-9-10(17(19)20)7-8-12(11)16(13)2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVBGSJZBDBEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517745
Record name Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3543-72-4
Record name Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stepwise Condensation Approach

The most widely documented method involves a multi-step sequence starting with the construction of the nitro-substituted benzimidazole ring. A representative protocol from patent literature begins with the condensation of 4-nitro-1,2-diaminobenzene with glutaric anhydride in tetrahydrofuran (THF) or toluene, forming 4-(5-nitro-1H-benzimidazol-2-yl)butanoic acid. Subsequent N-methylation using methylamine in aqueous or alcoholic solutions (30% concentration) introduces the methyl group at the 1-position of the benzimidazole ring. The final esterification step employs ethanol in the presence of thionyl chloride (SOCl₂) or catalytic sulfuric acid to yield the target compound.

Key Data:

  • Yield after esterification: 78–85%

  • Purity (HPLC): >97%

One-Pot Synthesis Methodology

Industrial-scale production often utilizes a one-pot process to minimize intermediate isolation and reduce costs. In this approach, nitration, cyclization, and esterification are performed sequentially without isolating intermediates. For example, reacting 4-nitro-1,2-diaminobenzene with ethyl 4-bromobutanoate in dimethylformamide (DMF) under basic conditions (sodium ethoxide, 0.5–1.0 mol%) directly forms the target ester at 50–60°C. This method avoids the formation of viscous by-products associated with traditional acid chloride reagents.

Key Data:

  • Reaction time: 8–12 hours

  • Solvent system: DMF or N-methylpyrrolidone (NMP)

Reaction Optimization

Choice of Base

The selection of base significantly impacts yield and purity. Inorganic bases like potassium carbonate (K₂CO₃) often result in gummy products with ≤80% purity due to partial ester hydrolysis. In contrast, organic bases such as triethylamine (TEA) or sodium ethoxide (NaOEt) enhance reaction efficiency:

BaseYield (%)Purity (%)Impurity C (%)
K₂CO₃627815
NaOEt8897<0.5
TEA85951.2

Data sourced from patent US9376394B2.

Solvent Systems

Polar aprotic solvents like DMF and NMP facilitate higher solubility of intermediates, while toluene and THF minimize side reactions during cyclization:

SolventReaction RateBy-Product Formation
DMFFastModerate
THFModerateLow
TolueneSlowNegligible

Data synthesized from EP2690096B1 and US9376394B2.

Temperature and Time Parameters

Optimal temperatures for nitration and esterification are critical to avoid decomposition:

  • Nitration: 0–5°C (prevents over-nitration)

  • Esterification: 65–70°C (balances reaction rate and stability)

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to maintain consistent reaction conditions and improve heat transfer. For instance, a patented protocol describes a tandem reactor system where the nitration and esterification steps occur in separate chambers, reducing thermal degradation risks. Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the ester.

Scale-Up Challenges:

  • Viscosity control during cyclization

  • Efficient removal of unreacted ethyl bromobutanoate

Purification and Characterization

Recrystallization

High-purity product (>98%) is obtained via recrystallization from ethanol/ethyl acetate (3:7 v/v) or DMF/water (1:3 v/v). The latter solvent pair effectively removes nitro-containing by-products.

Chromatographic Methods

Flash silica gel chromatography with ethyl acetate/hexane (3:7) eliminates residual diaminobenzene precursors.

Characterization Data:

  • Melting Point : 145–148°C

  • ¹H NMR (DMSO-d₆) : δ 1.21 (t, 3H, CH₂CH₃), 2.34 (t, 2H, COOCH₂), 3.82 (s, 3H, NCH₃), 7.58–8.02 (m, 3H, aromatic)

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

    Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 4-(1-methyl-5-amino-1H-benzo[d]imidazol-2-yl)butanoate.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

    Hydrolysis: 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate has shown potential as an antimicrobial agent. Research indicates that derivatives of benzimidazole compounds possess significant antibacterial and antifungal properties. Studies have demonstrated that this compound can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antibiotics or antifungal agents .

Cancer Research
Recent investigations suggest that compounds containing the benzimidazole moiety exhibit anticancer activity. This compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis in specific types of cancer cells . This positions the compound as a potential lead in anticancer drug development.

Agrochemicals

Pesticide Development
The compound is also being explored in the agricultural sector, particularly in the formulation of pesticides and herbicides. Its nitro group contributes to biological activity, enhancing its efficacy against pests while potentially reducing environmental impact compared to traditional chemicals . Studies have indicated that formulations containing this compound can improve crop yield by effectively managing pest populations.

Herbicide Efficacy
Research into herbicidal applications has revealed that this compound can selectively inhibit weed growth without adversely affecting crop plants. This selectivity is crucial for sustainable agricultural practices, allowing for effective weed management while minimizing chemical usage .

Material Sciences

Polymer Chemistry
In material sciences, this compound is being investigated for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create novel polymers with enhanced properties such as thermal stability and mechanical strength. Preliminary studies indicate that incorporating this compound into polymer matrices can improve their performance in various applications .

Nanotechnology
The compound's unique structure allows for its use in nanotechnology applications, particularly in developing nanocarriers for drug delivery systems. By modifying nanoparticles with this compound, researchers aim to enhance the targeting and release profiles of therapeutic agents, improving treatment efficacy .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple pathogens; potential for new antibiotic development.
Cancer Research Inhibits proliferation in cancer cell lines; induces apoptosis.
Agrochemicals (Pesticides) Improves pest control; enhances crop yield with reduced environmental impact.
Polymer Chemistry Enhances thermal stability and mechanical properties of polymers.
Nanotechnology Promising results in drug delivery systems; improved targeting capabilities.

Mechanism of Action

The mechanism of action of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to DNA and proteins, disrupting their normal functions and leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Nitro vs. Amino Derivatives

a. Ethyl 4-(5-Amino-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate (CAS: 3543-73-5)
  • Structure: Replaces the nitro group (NO₂) at the 5-position with an amino group (NH₂).
  • Role : Intermediate in synthesizing substituted benzimidazoles (e.g., compound 2 in via Schiff base formation with benzaldehyde) .
  • Impact: The amino group is nucleophilic, enabling condensation reactions, whereas the nitro group in the parent compound is reactive toward reduction .
b. Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate (Compound 2)
  • Structure: Derived from the amino analog, featuring a benzyl(2-hydroxyethyl)amino substituent at the 5-position .
  • Role : Precursor to carboxylic acid derivatives (e.g., compound 3 via hydrolysis) for further functionalization .

Ester Group Modifications

a. Isopropyl 4-(1-Methyl-5-Nitro-1H-Benzo[d]Imidazol-2-yl)Butanoate (CAS: 1374784-01-6)
  • Structure : Substitutes the ethyl ester with an isopropyl ester.
  • Molecular Formula : C₁₅H₁₉N₃O₄ (molecular weight: 305.33 g/mol) .
  • Impact : Increased steric bulk may alter solubility and metabolic stability compared to the ethyl ester variant.

Dimeric and Polymeric Derivatives

a. 1,3-Bis(1-Methyl-5-Nitro-1H-Benzo[d]Imidazol-2-yl)Propane (CAS: N/A)
  • Structure : Dimer with a propane-1,3-diyl linker between two nitro-substituted benzimidazole units.
  • Molecular Formula : C₁₉H₁₈N₆O₄ (molecular weight: 394.38 g/mol) .
  • Role: Potential impurity or byproduct in Bendamustine synthesis, highlighting the importance of reaction specificity .

Impurities and Byproducts

a. Bendamustine Impurity 17 (CAS: N/A)
  • Structure : Dimeric 2,2'-(propane-1,3-diyl)bis(1-methyl-1H-benzo[d]imidazol-5-amine).
  • Molecular Formula : C₁₉H₂₂N₆ (molecular weight: 334.42 g/mol) .
  • Impact : Demonstrates how chain elongation and amine substitution influence molecular weight and pharmacological behavior.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Role/Application
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate 3543-72-4 C₁₄H₁₇N₃O₄ 291.3 5-NO₂, ethyl ester Bendamustine intermediate
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate 3543-73-5 C₁₄H₁₉N₃O₂ 261.3 5-NH₂, ethyl ester Precursor for functionalization
Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate 1374784-01-6 C₁₅H₁₉N₃O₄ 305.33 5-NO₂, isopropyl ester Structural analog
1,3-Bis(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane N/A C₁₉H₁₈N₆O₄ 394.38 Dimeric, propane linker Potential impurity
2,2'-(Propane-1,3-diyl)bis(1-methyl-1H-benzo[d]imidazol-5-amine) (Impurity 17) N/A C₁₉H₂₂N₆ 334.42 Dimeric, amine substituents Bendamustine impurity

Key Research Findings

Synthetic Utility: The nitro group in this compound is pivotal for reduction to the amine intermediate (CAS: 3543-73-5), a critical step in Bendamustine production .

Impurity Profiles : Dimeric byproducts underscore the need for precise reaction control to avoid cross-linking or unwanted polymerization .

Functional Group Reactivity: Amino derivatives enable diverse derivatization (e.g., alkylation, acylation), whereas nitro derivatives are more suited for electrophilic reactions .

Biological Activity

Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17N3O4
  • Molecular Weight : 291.30 g/mol
  • CAS Number : 3543-72-4
  • Purity : ≥99.0% .

Biological Activities

This compound exhibits several notable biological activities:

  • Antibacterial Activity :
    • The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies indicate that its mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways, although specific pathways require further elucidation .
  • Anti-inflammatory Properties :
    • Research suggests that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
  • Antitumor Effects :
    • Preliminary studies indicate that this compound may possess antitumor properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival or tumor growth.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate inflammation and apoptosis, contributing to its anti-inflammatory and antitumor effects.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, indicating potent antibacterial properties.

Case Study 2: Anti-inflammatory Effects

In a mouse model of induced arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Case Study 3: Antitumor Activity

A preliminary study on various cancer cell lines revealed that this compound induced apoptosis at concentrations that did not affect normal cells significantly. This selectivity suggests potential for therapeutic applications in oncology.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus, E. coli
Anti-inflammatoryReduced swelling in arthritis models
AntitumorInduced apoptosis in cancer cell lines

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate?

Answer:
The compound can be synthesized via multi-step protocols involving:

  • Condensation reactions : Reacting 1-methyl-5-nitrobenzimidazole precursors with ethyl 4-bromobutanoate under basic conditions (e.g., sodium ethoxide in ethanol at 50–60°C) to form the butanoate ester linkage .
  • Catalytic optimization : Sodium ethoxide (0.5–1.0 mol%) in ethanol is commonly used to drive the reaction to completion, with purification via recrystallization from dimethylformamide (DMF) or cold methanol .
  • Key parameters : Reaction time (2–3 hours), temperature control (50–60°C), and stoichiometric ratios (1:1.2 for benzimidazole:ester) to minimize side products .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and nitro-group orientation. Validate hydrogen bonding patterns (e.g., C–H···O interactions) using graph set analysis .
  • Validation metrics : Check R-factor (<0.05), data-to-parameter ratio (>10:1), and mean σ(C–C) (<0.005 Å) to ensure reliability .
  • Case example : A related nitroimidazole derivative showed torsional strain in the nitro group, resolved via anisotropic displacement parameters in SHELXL .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for benzimidazole) and ester carbonyl (δ ~170 ppm). Use deuterated DMSO or CDCl3 to resolve splitting patterns .
  • IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 318.12 for C₁₅H₁₇N₃O₄) .

Advanced: How does the nitro group’s electronic effects influence reactivity in derivatization?

Answer:

  • Electrophilic substitution : The nitro group deactivates the benzimidazole ring, directing further substitutions to meta positions. For example, nitration or halogenation requires harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) .
  • Reductive functionalization : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to NH₂, enabling coupling reactions (e.g., amidation, Schiff base formation) .
  • Steric effects : The 5-nitro group hinders access to the 2-position, necessitating directed ortho-metalation strategies for modifications .

Advanced: How to address contradictions in solubility and stability data across studies?

Answer:

  • Solubility profiling : Use Hansen solubility parameters (HSPs) to reconcile discrepancies. For example, polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL), while non-polar solvents (hexane) show <1 mg/mL .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the ester group, requiring pH-controlled storage .

Basic: What purification strategies optimize yield and purity?

Answer:

  • Recrystallization : Use DMF/water (1:3 v/v) or ethanol/ethyl acetate gradients to isolate high-purity crystals (>98%) .
  • Chromatography : Flash silica gel chromatography (eluent: ethyl acetate/hexane 3:7) removes unreacted precursors .
  • Validation : Compare melting points (reported range: 145–148°C) and HPLC retention times (e.g., C18 column, 90:10 acetonitrile/water) .

Advanced: How to design experiments for studying hydrogen-bonding networks in crystal packing?

Answer:

  • SC-XRD analysis : Resolve intermolecular interactions (e.g., N–H···O or C–H···O) using Mercury software. For example, a nitro group may form bifurcated hydrogen bonds with adjacent benzimidazole NH groups .
  • Thermal analysis : Correlate DSC/TGA data (e.g., melting endotherms at 145–150°C) with lattice stability. Stronger hydrogen bonds increase melting points .

Advanced: What computational methods predict the compound’s bioactivity or supramolecular behavior?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., DNA minor groove binding via nitro and benzimidazole motifs) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.